2-[Bis(2-hydroxyethyl)amino]benzoic acid
Description
Properties
CAS No. |
1504-43-4 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H15NO4/c13-7-5-12(6-8-14)10-4-2-1-3-9(10)11(15)16/h1-4,13-14H,5-8H2,(H,15,16) |
InChI Key |
WVRVDRGCRKEDLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-chloroethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzoic acid attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-[Bis(2-hydroxyethyl)amino]benzoic acid with analogous compounds:
Physicochemical Properties
- Solubility: The bis(2-hydroxyethyl)amino group in the target compound significantly increases water solubility compared to simpler analogs like 2-aminobenzoic acid. For example, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (C11H11NO5) exhibits moderate solubility in polar solvents due to its ethoxy-oxoacetamido group, while the hydroxyethyl groups in the target compound likely enhance solubility further .
- Hydrogen Bonding : Crystallographic data for 2-(2-Ethoxy-2-oxoacetamido)benzoic acid reveal extensive O–H···O and C–H···O interactions, forming chains parallel to the [111] direction. The target compound’s hydroxyl groups are expected to promote similar hydrogen-bonded networks, influencing its solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
